2-Cyano-5-(3-cyanophenyl)phenol
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Overview
Description
2-Cyano-5-(3-cyanophenyl)phenol is an organic compound characterized by the presence of two cyano groups and a phenolic hydroxyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-cyanophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . The dehydration step uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-cyanophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Amines and alcohol derivatives
Scientific Research Applications
2-Cyano-5-(3-cyanophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-cyanophenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano groups can act as electron-withdrawing groups, influencing the reactivity of the phenolic hydroxyl group. This can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
4-(3-cyanophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVMFCZBXMOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684636 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-94-2 |
Source
|
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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